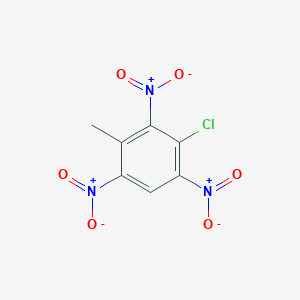
2-Chloro-4-methyl-1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-1,3,5-trinitrobenzene is a useful research compound. Its molecular formula is C7H4ClN3O6 and its molecular weight is 261.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Herbicide Production:
One of the primary applications of 2-chloro-4-methyl-1,3,5-trinitrobenzene is as an intermediate in the synthesis of herbicides. Specifically, it plays a crucial role in producing Chlortoluron, which is widely used for controlling weeds in cereal crops. The herbicide's efficacy stems from its ability to inhibit photosynthesis in target plants while being relatively safe for crops .
Environmental Applications
Biodegradation Studies:
Research has shown that certain bacteria can utilize nitroaromatic compounds like this compound as a nitrogen source. For example, Rhodococcus erythropolis has been studied for its ability to degrade similar compounds effectively . This property is significant for bioremediation efforts aimed at cleaning up contaminated environments where such nitro compounds are present.
Toxicological Assessments:
The compound has also been included in toxicological studies due to its potential health risks associated with exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) has provided profiles indicating that nitroaromatic compounds can pose serious health risks, including hematological effects and potential carcinogenicity . Understanding these risks is crucial for developing safety protocols in environments where these chemicals are used or produced.
Industrial Applications
Chemical Intermediates:
In addition to agricultural uses, this compound serves as a valuable intermediate in various chemical syntheses. Its derivatives are utilized in producing dyes and other chemical compounds due to their reactive nature and ability to undergo further transformations .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Herbicide Production | British Crop Protection Council | Demonstrated effectiveness of Chlortoluron derived from TNB in cereals. |
| Biodegradation | Rhodococcus erythropolis Studies | Identified ability to degrade nitroaromatic compounds effectively. |
| Toxicological Assessment | ATSDR Toxicological Profile | Highlighted health risks associated with exposure to nitro compounds. |
Propiedades
Número CAS |
1084-17-9 |
|---|---|
Fórmula molecular |
C7H4ClN3O6 |
Peso molecular |
261.57 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H4ClN3O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,1H3 |
Clave InChI |
ZXJVKHVKSYEZCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Key on ui other cas no. |
1084-17-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















